molecular formula C13H18O4 B073553 5-(3,4-Dimethoxyphenyl)pentanoic acid CAS No. 1145-15-9

5-(3,4-Dimethoxyphenyl)pentanoic acid

Cat. No. B073553
CAS RN: 1145-15-9
M. Wt: 238.28 g/mol
InChI Key: PIVDEYCOOAOYEI-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A mixture containing 37.6 g of the product obtained in Example 38 and 64 g of zinc turnings (treated with a solution of HgCl2), 55 ml of toluene and 220 ml of conc. hydrochloric acid was refluxed for 1 h. Toluene phase was separated and evaporated in vacuo. The residue was crystallized from toluene-petroleum ether, yield 11.5 g (32%).
Quantity
37.6 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=O)[CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl>[Zn].Cl[Hg]Cl.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCCC(=O)O)=O
Name
Quantity
64 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Hg]Cl
Name
Quantity
55 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Toluene phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from toluene-petroleum ether, yield 11.5 g (32%)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.